1-Propanone, 1-(4-methylphenyl)-, oxime
Description
1-Propanone, 1-(4-methylphenyl)-, oxime (CAS: 59507-21-0) is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . Its IUPAC name is N-[1-(4-methylphenyl)propylidene]hydroxylamine, and it is commonly referred to as 1-p-tolylpropan-1-one oxime. The structure consists of a propanone backbone with a 4-methylphenyl (p-tolyl) group at the carbonyl carbon and an oxime functional group (-NOH) replacing the ketone oxygen. This compound is synthesized via oximation reactions, where hydroxylamine reacts with the corresponding ketone precursor .
Properties
IUPAC Name |
N-[1-(4-methylphenyl)propylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-10(11-12)9-6-4-8(2)5-7-9/h4-7,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRGLBSIKSRFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428310 | |
| Record name | 1-Propanone, 1-(4-methylphenyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59507-21-0 | |
| Record name | 1-Propanone, 1-(4-methylphenyl)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Phenylacetone Oxime (2-Propanone, 1-phenyl-, oxime)
- Molecular Formula: C₉H₁₁NO
- Molecular Weight : 149.19 g/mol
- Key Differences : The absence of a methyl group on the phenyl ring distinguishes this compound. It exhibits reduced steric hindrance and slightly lower molecular weight compared to the 4-methyl derivative. Applications include intermediates in pharmaceutical synthesis .
1-Propanone, 1-(4-bromophenyl)-, oxime
- Molecular Formula: C₉H₁₀BrNO
- Molecular Weight : 228.09 g/mol
- Key Differences : The bromine substituent introduces electron-withdrawing effects, increasing reactivity in electrophilic substitutions. The higher molecular weight (due to Br) impacts solubility and boiling points .
1-Propanone, 1-(2-methylphenyl)-, oxime
- Molecular Formula: C₁₀H₁₃NO
- Molecular Weight : 163.22 g/mol
Functional Group Modifications
1-(4-Hydroxyphenyl)-1-propanone oxime
- Molecular Formula: C₉H₁₁NO₂
- Molecular Weight : 165.19 g/mol
- Key Differences : The hydroxyl group enhances polarity, improving water solubility. This compound is a candidate for metal chelation in coordination chemistry .
1-(4-Ethoxyphenyl)-1-propanone oxime
Complex Derivatives with Extended Functionality
1-[4-(1,1-Dimethylethyl)phenyl]-3-(4-morpholinyl)-1-propanone O-(cyclopropylmethyl)oxime
- Molecular Formula : C₂₁H₃₂N₂O₂
- Molecular Weight : 344.49 g/mol
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone O-(3-fluorobenzyl)oxime
Comparative Data Table
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